molecular formula C17H15N3O2 B14327915 4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline CAS No. 111597-43-4

4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline

Cat. No.: B14327915
CAS No.: 111597-43-4
M. Wt: 293.32 g/mol
InChI Key: FDKOIJPODFPBDS-UHFFFAOYSA-N
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Description

4,4’-[Pyridine-2,6-diylbis(oxy)]dianiline is an organic compound characterized by the presence of pyridine and aniline groups connected through ether linkages. This compound is of significant interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Pyridine-2,6-diylbis(oxy)]dianiline typically involves the reaction of 2,6-dihydroxypyridine with 4-nitrochlorobenzene, followed by reduction of the nitro groups to amines. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4,4’-[Pyridine-2,6-diylbis(oxy)]dianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions typically involve hydrogenation using Pd/C.

    Substitution: Nucleophilic substitution reactions can occur at the aniline groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas in the presence of Pd/C catalyst.

    Substitution: Nucleophiles such as alkyl halides under basic conditions.

Major Products:

Scientific Research Applications

4,4’-[Pyridine-2,6-diylbis(oxy)]dianiline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[Pyridine-2,6-diylbis(oxy)]dianiline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities. The pathways involved include coordination to metal centers and subsequent activation of substrates for various chemical transformations .

Comparison with Similar Compounds

  • 4,4’-[Biphenyl-2,6-diylbis(oxy)]dianiline
  • 4,4’-[Ethane-1,2-diylbis(oxy)]dianiline
  • 4,4’-[Pyrimidine-4,6-diylbis(oxy)]dianiline

Comparison: 4,4’-[Pyridine-2,6-diylbis(oxy)]dianiline is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity. Compared to its analogs, it offers enhanced coordination ability with metal ions and improved thermal stability, making it more suitable for high-temperature applications and catalytic processes .

Properties

CAS No.

111597-43-4

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

4-[6-(4-aminophenoxy)pyridin-2-yl]oxyaniline

InChI

InChI=1S/C17H15N3O2/c18-12-4-8-14(9-5-12)21-16-2-1-3-17(20-16)22-15-10-6-13(19)7-11-15/h1-11H,18-19H2

InChI Key

FDKOIJPODFPBDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N

Origin of Product

United States

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